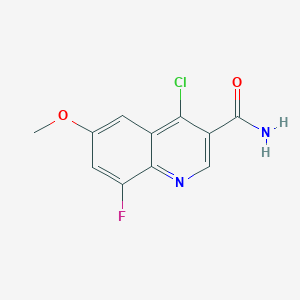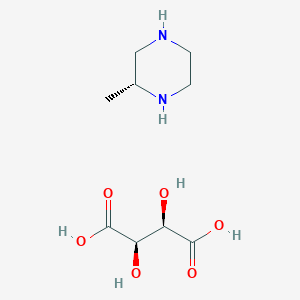
6-Chloro-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features a chromenone core with a chloro substituent at the 6th position and a triazolyl group at the 3rd position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one typically involves the cyclization of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-chloro-4H-chromen-4-one with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-Chloro-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
科学研究应用
6-Chloro-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The triazolyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The chromenone core can also interact with cellular components, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 6-Chloro-4H-chromen-4-one
- 3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one
- 6-Chloro-3-(1H-1,2,4-triazol-3-yl)-2H-chromen-2-one
Uniqueness
6-Chloro-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one is unique due to the presence of both the chloro and triazolyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications compared to similar compounds.
属性
CAS 编号 |
60723-56-0 |
|---|---|
分子式 |
C11H6ClN3O2 |
分子量 |
247.64 g/mol |
IUPAC 名称 |
6-chloro-3-(1H-1,2,4-triazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C11H6ClN3O2/c12-6-1-2-9-7(3-6)10(16)8(4-17-9)11-13-5-14-15-11/h1-5H,(H,13,14,15) |
InChI 键 |
LPRMAWGHFWEVRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C3=NC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



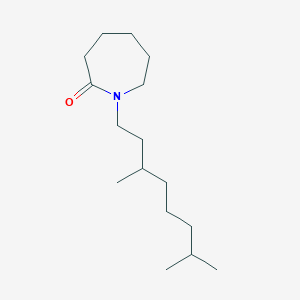
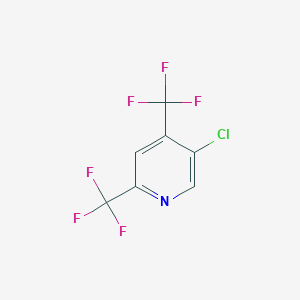
![4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B15066258.png)
![3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
![(4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15066267.png)
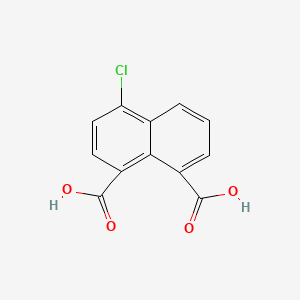
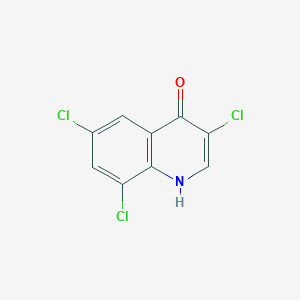
![7-Phenyl-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B15066271.png)

![2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol](/img/structure/B15066291.png)
